Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate
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Overview
Description
Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate is a complex organic compound with the molecular formula C19H18ClN3O6S.Na . This compound is known for its unique structure, which includes a quinoline moiety and an azo linkage, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate typically involves the diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid followed by coupling with 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of temperature, pH, and reaction time to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate involves its interaction with various molecular targets. The azo linkage and quinoline moiety play crucial roles in its biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of a quinoline moiety and an azo linkage. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
6359-71-3 |
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Molecular Formula |
C19H17ClN3NaO6S |
Molecular Weight |
473.9 g/mol |
IUPAC Name |
sodium;3-[(1-butyl-4-hydroxy-2-oxoquinolin-3-yl)diazenyl]-5-chloro-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C19H18ClN3O6S.Na/c1-2-3-8-23-14-7-5-4-6-12(14)17(24)16(19(23)26)22-21-13-9-11(20)10-15(18(13)25)30(27,28)29;/h4-7,9-10,24-25H,2-3,8H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
CUGKFGMYCDBFKE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
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